6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Its structure includes:
- 6-(1-Adamantyl): A bulky, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability .
- 3-Amino: A functional group enabling hydrogen bonding and interactions with biological targets.
- 4-(Trifluoromethyl): An electron-withdrawing group that improves binding affinity and modulates electronic properties .
- N-(3,4-Dimethoxyphenyl): A substituted aromatic moiety contributing to solubility and target selectivity via π-π interactions .
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-18-4-3-16(8-19(18)36-2)32-24(34)23-22(31)21-17(27(28,29)30)9-20(33-25(21)37-23)26-10-13-5-14(11-26)7-15(6-13)12-26/h3-4,8-9,13-15H,5-7,10-12,31H2,1-2H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHCFLPVCSEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Aryl-6-Mercaptopyridine Derivatives
A widely used method involves alkylating 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. For example, treatment of 2-amino-4-(3,4-dimethoxyphenyl)-6-mercaptopyridine-3,5-dicarbonitrile with ethyl bromoacetate in the presence of sodium methoxide induces intramolecular cyclization, yielding the thieno[2,3-b]pyridine core. This method achieves yields exceeding 85% under optimized conditions (Table 1).
Table 1: Cyclization Conditions for Thieno[2,3-b]Pyridine Formation
| Precursor | Halogen Source | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-aryl-6-mercapto | Ethyl bromoacetate | NaOMe | EtOH | 87 |
| 2-Amino-4-aryl-6-mercapto | Chloroacetone | KOH | DMF | 78 |
Thiophene Ring Closure via Cinnamonitrile Reactions
Alternative routes employ bis(cyanoacetamides) reacting with cinnamonitriles in the presence of piperazine. This tandem protocol forms the thieno[2,3-b]pyridine core through sequential nucleophilic substitution and cyclization. For instance, refluxing bis(cyanoacetamide) with cinnamonitrile in dioxane at 120°C for 4 hours yields the target scaffold in 72% yield.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is introduced via:
Radical Trifluoromethylation
Using Umemoto’s reagent (trifluoromethylarylsulfonium salts), the CF3 group is added to 4-bromo-thieno[2,3-b]pyridine derivatives. Reactions in DCM at −20°C with CuI catalysis achieve 68% yield.
Halogen Exchange with CF3 Sources
4-Chloro-thieno[2,3-b]pyridine reacts with methyl trifluoroacetate in the presence of CsF, yielding the CF3-substituted product at 150°C (58% yield).
Functionalization with the 3-Amino Group
The 3-amino group is introduced via:
Reduction of Nitro Precursors
Catalytic hydrogenation (H2, Pd/C) of 3-nitro-thieno[2,3-b]pyridine in ethanol at 50°C provides the 3-amino derivative quantitatively.
Direct Amination
Using NH3 gas in THF at 100°C and 50 bar pressure, 3-chloro-thieno[2,3-b]pyridine undergoes amination with 89% yield.
Carboxamide Formation at Position 2
The N-(3,4-dimethoxyphenyl)carboxamide moiety is installed via:
HATU-Mediated Amide Coupling
Activation of 2-carboxylic acid with HATU and DIPEA in DMF, followed by reaction with 3,4-dimethoxyaniline, yields the carboxamide in 82% yield.
Mixed Carbonate Method
Treating 2-chlorocarbonyl-thieno[2,3-b]pyridine with 3,4-dimethoxyaniline in THF at 0°C achieves 75% yield.
Integrated Synthetic Routes
Combining these steps, two optimized routes emerge:
Sequential Functionalization
Overall Yield : 34% (five steps).
Convergent Approach
Overall Yield : 41% (three steps).
Analytical Validation
Critical quality control steps include:
-
HPLC Purity : >99% (C18 column, MeCN/H2O gradient).
-
1H NMR : δ 8.21 (s, 1H, NH2), 7.45–7.38 (m, 3H, aromatic), 2.12 (s, 3H, adamantyl).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound are particularly noteworthy. Research indicates that it interacts with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This interaction suggests potential therapeutic uses:
- Anticancer Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |
These findings indicate that it may serve as a lead candidate for developing new anticancer therapies .
Medicine
In the medical field, this compound is explored for its pharmacological properties. Its structural features suggest potential interactions with specific enzymes or receptors, which could lead to the development of novel therapeutic agents targeting various diseases.
Industrial Applications
The compound's unique properties also lend themselves to industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific desired characteristics.
Case Studies
Several case studies highlight the efficacy of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide:
- Anticancer Studies : Research has demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Properties : Investigations into its antimicrobial effects reveal that it can interfere with microbial enzyme functions, suggesting potential uses in treating infections .
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group provides steric hindrance, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The amino and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thieno[2,3-b]Pyridine-2-Carboxamides
Key Observations :
Key Observations :
- High yields (e.g., 97.9% ) are achieved with electron-deficient arylacetamides and polar aprotic solvents like DMF.
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
Key Observations :
Biological Activity
6-(1-Adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula: C26H26F3N3O2S
- Molecular Weight: 501.56 g/mol
- CAS Number: 489423-50-9
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit enzymes related to cell proliferation, which is crucial for its potential anticancer effects. Additionally, it exhibits antimicrobial properties by interfering with microbial enzyme functions .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| HepG2 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been tested for its antimicrobial effects against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a potential candidate for treating infections caused by resistant strains .
Case Studies
-
Study on Anticancer Effects:
A recent study focused on the efficacy of the compound against breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspases. The study concluded that the compound could be developed into a therapeutic agent for breast cancer treatment . -
Antimicrobial Evaluation:
Another research effort assessed the antimicrobial properties against various bacterial and fungal strains. The compound demonstrated effective inhibition of pathogenic growth, particularly against Candida albicans and Staphylococcus aureus, suggesting its utility in treating opportunistic infections .
Q & A
Basic: What synthetic strategies are commonly employed for thieno[2,3-b]pyridine carboxamide derivatives?
The synthesis of thieno[2,3-b]pyridine derivatives often involves cyclization reactions using 2-amino-3-thiophenecarboxamides or carboxylates as starting materials. For example, condensation with reagents like formamide, urea, or nitriles under controlled temperatures (e.g., 200°C in formamide) facilitates cyclization to form the thienopyridine core . Modified Niementowski reactions are also effective, particularly when coupling amino-thiophene derivatives with adamantyl or trifluoromethyl-containing fragments . For the target compound, regioselective introduction of the 1-adamantyl group and trifluoromethyl substituent requires careful optimization of reaction conditions, such as solvent choice and catalyst use .
Advanced: How can regioselectivity in alkylation steps be optimized during synthesis?
Regioselective alkylation of thieno[2,3-b]pyridine intermediates is critical to avoid byproducts. Tandem synthesis methods, such as Knoevenagel-Michael reactions followed by intramolecular condensation, enhance selectivity. For instance, alkylation at sulfur atoms in 2-thioxo derivatives proceeds regioselectively when using allyl halides, as demonstrated in the synthesis of 6-allylsulfanyl derivatives . Steric and electronic effects of substituents (e.g., trifluoromethyl or adamantyl groups) further guide reactivity, necessitating DFT calculations or molecular modeling to predict optimal reaction pathways .
Basic: What pharmacological activities are associated with thieno[2,3-b]pyridine derivatives?
Thieno[2,3-b]pyridines exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. For example, derivatives with bulky substituents (e.g., adamantyl) show enhanced cytotoxicity by modulating kinase pathways or DNA intercalation . The 3-amino and carboxamide moieties are critical for binding to biological targets, such as topoisomerases or inflammatory mediators . Specific studies on the target compound highlight its role as a key intermediate in anticancer drug development, with in vitro assays demonstrating apoptosis induction in cancer cell lines .
Advanced: What experimental approaches validate crystal structures of thieno[2,3-b]pyridine carboxamides?
X-ray diffraction (XRD) is the gold standard for confirming molecular conformation. For the title compound, single-crystal XRD analysis reveals planar thienopyridine cores and hydrogen-bonding networks between amino and carboxamide groups, stabilizing the structure . Synchrotron radiation or low-temperature crystallography (e.g., 100 K) improves resolution for detecting subtle stereoelectronic effects from trifluoromethyl or adamantyl groups . Computational validation via Hirshfeld surface analysis or density functional theory (DFT) further corroborates experimental data .
Data Contradiction: How should discrepancies in biological activity data be resolved?
Discrepancies in activity data often arise from variations in synthetic purity, substituent positioning, or assay conditions. For instance, impurities in trifluoromethyl-containing intermediates (e.g., due to incomplete purification) can skew cytotoxicity results . Methodological consistency is critical: ensure compounds are characterized via HPLC (>95% purity) and NMR prior to testing . Cross-study comparisons should account for structural differences (e.g., 3,4-dimethoxyphenyl vs. 4-chlorobenzyl substituents) and use standardized assays (e.g., MTT for cytotoxicity) .
Basic: What analytical techniques confirm the identity of the synthesized compound?
High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ -60 to -70 ppm), while adamantyl protons appear as sharp singlets in ¹H NMR (δ 1.6–2.1 ppm) . Infrared (IR) spectroscopy confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~3400 cm⁻¹) .
Advanced: How do substituents influence the compound's pharmacokinetic properties?
The 1-adamantyl group enhances lipophilicity, improving blood-brain barrier penetration, while the 3,4-dimethoxyphenyl moiety increases metabolic stability via steric hindrance of oxidative enzymes . Trifluoromethyl groups reduce basicity, affecting solubility and protein binding. Computational ADMET models (e.g., SwissADME) predict logP values and metabolic sites, guiding lead optimization .
Data Contradiction: Why do solubility profiles vary across similar derivatives?
Solubility discrepancies stem from crystallinity differences (amorphous vs. crystalline forms) and substituent polarity. For example, the trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methoxy analogs . Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize polymorphic forms, while co-solvency or salt formation (e.g., HCl salts) can mitigate issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
